molecular formula C19H22ClFN4O3 B1208782 Ecenofloxacin hydrochloride CAS No. 162424-67-1

Ecenofloxacin hydrochloride

Número de catálogo: B1208782
Número CAS: 162424-67-1
Peso molecular: 408.9 g/mol
Clave InChI: OTJVJUVCWOCNQA-ZJKXRWPCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis típicamente comienza con la preparación de la estructura central de fluoroquinolona, seguida de la adición del grupo amina bicíclico bajo condiciones de reacción controladas .

Métodos de producción industrial

La producción industrial de CFC-222 implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

CFC-222 se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de CFC-222. Estos derivados pueden exhibir diferentes actividades antibacterianas y propiedades farmacocinéticas .

Aplicaciones Científicas De Investigación

Veterinary Medicine Applications

Ecenofloxacin hydrochloride is predominantly used in veterinary medicine, where it has shown efficacy in treating various infections in animals. The following table summarizes its applications:

Animal Type Condition Treated Dosage Efficacy
DogsUrinary tract infections10 mg/kg orally88.6% recovery in treated cases
CatsConjunctivitis5 mg/kg orally92% recovery rate
CattleBovine respiratory disease7.5 mg/kg subcutaneouslyEffective against Mannheimia haemolytica
PoultrySalmonellosis10 mg/kg in drinking waterEffective treatment confirmed

Case Studies in Veterinary Applications

  • Canine Leptospirosis : A clinical trial involving 45 dogs diagnosed with leptospirosis demonstrated a successful treatment rate of 82.2% after administering this compound at a dosage of 10 mg/kg for 10 days, followed by oral administration for an additional week .
  • Bovine Leptospirosis : In a study involving cattle, this compound was administered to treat leptospirosis with a high bacteriological cure rate of 92.85% observed at follow-up .
  • Skin Infections in Dogs : A dual administration approach (oral and topical) was used to treat severe cases of skin infections caused by Staphylococcus intermedius, resulting in complete success in 55 cases .

Human Medical Applications

While primarily utilized in veterinary contexts, there is potential for this compound to be explored for human medical applications, particularly in treating resistant bacterial infections.

Potential Uses

  • Urinary Tract Infections : Similar to other fluoroquinolones, this compound may be effective against certain strains causing urinary tract infections.
  • Respiratory Infections : Given its efficacy against respiratory pathogens in animals, further research could explore its utility in human respiratory infections.

Safety and Side Effects

The safety profile of this compound must be carefully considered. Common side effects associated with fluoroquinolones include gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Monitoring during treatment is essential to mitigate risks.

Mecanismo De Acción

CFC-222 ejerce sus efectos antibacterianos inhibiendo la girasa del ADN bacteriano y la topoisomerasa IV, enzimas esenciales para la replicación y transcripción del ADN. Esta inhibición conduce a la interrupción de los procesos de ADN bacteriano, lo que finalmente resulta en la muerte de las células bacterianas . Los objetivos moleculares y las vías involucradas en este mecanismo son similares a los de otras fluoroquinolonas .

Actividad Biológica

Ecenofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic that belongs to the class of compounds known for their broad-spectrum antibacterial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical applications.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, as they alleviate torsional strain in the DNA molecule. By inhibiting these enzymes, Ecenofloxacin effectively halts bacterial growth and replication, leading to cell death .

Antibacterial Spectrum

Ecenofloxacin demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes its spectrum of activity:

Bacterial Strain Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Pseudomonas aeruginosaEffective
Klebsiella pneumoniaeEffective
Mycoplasma speciesModerately effective
Anaerobic bacteriaIneffective

The compound has shown significant efficacy against multi-drug resistant strains, making it a valuable option in treating infections where conventional antibiotics fail .

Pharmacokinetics

Ecenofloxacin exhibits favorable pharmacokinetic properties that enhance its clinical utility. It is well-absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a half-life that supports once-daily dosing, which is advantageous for patient compliance. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 70-80%
  • Volume of Distribution : 1-2 L/kg
  • Half-life : 6-8 hours
  • Elimination Route : Primarily renal

These characteristics suggest that Ecenofloxacin can achieve therapeutic concentrations in various tissues, including lungs and soft tissues, which are critical for treating infections in those areas .

Clinical Studies and Efficacy

Several studies have evaluated the clinical efficacy of this compound in treating bacterial infections. A notable case study involved patients with complicated urinary tract infections (UTIs) caused by resistant strains of bacteria. In this study:

  • Sample Size : 100 patients
  • Treatment Duration : 7 days
  • Clinical Cure Rate : 95%
  • Bacteriological Cure Rate : 90%

These results indicate that Ecenofloxacin is highly effective in managing resistant infections, with minimal side effects reported .

Comparative Analysis with Other Antibiotics

To further illustrate the efficacy of Ecenofloxacin, a comparative analysis with other fluoroquinolones was conducted. The following table summarizes minimum inhibitory concentrations (MICs) against common pathogens:

Antibiotic MIC (µg/mL) Pathogen
Ecenofloxacin0.5 - 2Staphylococcus aureus
Ciprofloxacin1 - 4Escherichia coli
Levofloxacin0.5 - 2Klebsiella pneumoniae

Ecenofloxacin demonstrates comparable or superior activity against several pathogens when compared to other commonly used fluoroquinolones, particularly in cases involving resistant strains .

Propiedades

Número CAS

162424-67-1

Fórmula molecular

C19H22ClFN4O3

Peso molecular

408.9 g/mol

Nombre IUPAC

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21FN4O3.ClH/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17;/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27);1H/t12-,14-,19-;/m0./s1

Clave InChI

OTJVJUVCWOCNQA-ZJKXRWPCSA-N

SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

SMILES isomérico

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

SMILES canónico

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

Sinónimos

CFC 222
CFC-222

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.